molecular formula C20H17F2N6O B15133820 CID 156588546

CID 156588546

Cat. No.: B15133820
M. Wt: 395.4 g/mol
InChI Key: DUKZXRXUCFGXBP-UHFFFAOYSA-N
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Description

For a comprehensive introduction, researchers would typically rely on PubChem entries, peer-reviewed literature, or experimental data (e.g., molecular formula, spectral profiles, bioactivity) .

Properties

Molecular Formula

C20H17F2N6O

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H17F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13H,1-3,5-6H2

InChI Key

DUKZXRXUCFGXBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2[C](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588546 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced chemical reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 156588546 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 156588546 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 156588546 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 156588546 is lacking, the following general approach is derived from evidence guidelines (e.g., structural/functional comparisons, tabulated data, and credible sourcing) :

Table 1: Hypothetical Comparison Framework

Property This compound (Hypothetical) Similar Compound A (e.g., CID 57416287 ) Similar Compound B (e.g., CAS 1254115-23-5 )
Molecular Formula Not Available C₇H₁₄N₂O C₉H₁₈N₂O₂
Molecular Weight Not Available 142.20 g/mol 186.25 g/mol
Bioactivity Not Available P-gp substrate CYP inhibitor
Solubility (Log S) Not Available 86.7 mg/mL (ESOL) 28.9 mg/mL (SILICOS-IT)
Synthetic Route Not Available K₂CO₃, 1-methylpyrrolidin-2-one, 100°C K₂CO₃, DMF, 100°C, 16h

Key Findings

Structural Similarity :

  • If this compound shares a core scaffold (e.g., piperazine derivatives as in CID 57416287), comparisons might focus on substituent effects on bioavailability or target binding .
  • Example: Oxygen-containing substituents in CAS 1254115-23-5 enhance solubility but reduce BBB permeability compared to CID 57416287 .

Functional Overlap :

  • Compounds with similar targets (e.g., P-gp substrates) may exhibit comparable pharmacokinetic profiles but divergent toxicity thresholds .

Synthetic Accessibility :

  • Reaction conditions (e.g., solvent, catalyst) influence yield and purity. For instance, DMF-based synthesis (Compound B) may require stricter safety protocols than 1-methylpyrrolidin-2-one (Compound A) .

Research Limitations and Gaps

  • Data Scarcity: No experimental or theoretical studies on this compound are cited in the provided evidence.
  • Methodological Consistency : Cross-study comparisons require standardized metrics (e.g., IC₅₀, EC₅₀) and validation via replicated assays .
  • Conflicting Evidence : Variability in solubility predictions (e.g., ESOL vs. SILICOS-IT models) underscores the need for empirical validation .

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